molecular formula C11H12F4N2 B8545278 1-(4-Fluoro-2-(trifluoromethyl)phenyl)piperazine

1-(4-Fluoro-2-(trifluoromethyl)phenyl)piperazine

Cat. No.: B8545278
M. Wt: 248.22 g/mol
InChI Key: KUUIREMSWFQUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluoro-2-(trifluoromethyl)phenyl)piperazine is a useful research compound. Its molecular formula is C11H12F4N2 and its molecular weight is 248.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12F4N2

Molecular Weight

248.22 g/mol

IUPAC Name

1-[4-fluoro-2-(trifluoromethyl)phenyl]piperazine

InChI

InChI=1S/C11H12F4N2/c12-8-1-2-10(9(7-8)11(13,14)15)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2

InChI Key

KUUIREMSWFQUPZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of tert-butyl-4-(4-fluoro-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate (6.8 g, 19.5 mmol) in anhydrous dichloromethane (90 mL) was added TFA (45 mL) dropwise at 0° C. The reaction mixture was stirred at 0° C. for 15 minutes then the cooling bath was removed and it was allowed to stir at room temperature for 2 hours. Reaction was complete as determined by TLC. Most of TFA was azeotropped with dichloroethane. The residue was then diluted with dichloromethane and washed with saturated Na2CO3 (aq.). Organic layer was dried over MgSO4. Solvent evaporation afforded 1-(4-fluoro-2-(trifluoromethyl)phenyl)piperazine in 79.9% yield (3.86 g) as light brown oil. 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 2.78-2.90 (m, 4H) 2.96-3.04 (m, 4H) 7.18-7.25 (m, 1H) 7.29-7.42 (m, 2H).
Quantity
6.8 g
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reactant
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45 mL
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90 mL
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